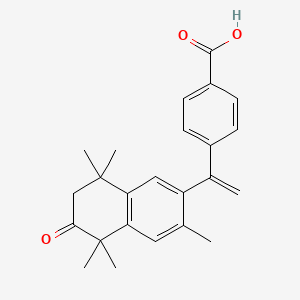

(3S,5S)-Fluvastatin Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

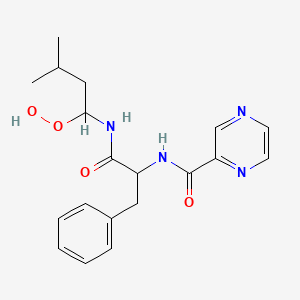

“(3S,5S)-Atorvastatin Sodium Salt” is an enantiomer of Atorvastatin with little or no inhibitory activity against HMG-CoA reductase . It is a synthetic HMG-CoA reductase inhibitor implicated in lowering plasma cholesterol levels by inhibiting endogenous cholesterol synthesis .

Molecular Structure Analysis

The molecular structure of “(3S,5S)-Atorvastatin Sodium Salt” is represented by the chemical formula C33H34FN2O5·Na . The compound has a molecular weight of 580.6 .Physical And Chemical Properties Analysis

“(3S,5S)-Atorvastatin Sodium Salt” is a crystalline solid . It has a solubility of ≤0.5mg/ml in ethanol, 15mg/ml in DMSO, and 25mg/ml in dimethyl formamide .Scientific Research Applications

Cardiovascular Disease Management

(3S,5S)-Fluvastatin Sodium Salt: is primarily known for its role as an HMG-CoA reductase inhibitor, which is effective in the treatment of hypercholesterolemia and certain dyslipidemias . By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, which can help prevent cardiovascular diseases such as atherosclerosis.

Sigma-1 Receptor Modulation

Fluvastatin has been identified as a potential modulator of the Sigma-1 receptor, which is involved in cellular stress processes. This receptor is a target for pharmacological modulation in cardiovascular and renal diseases, and fluvastatin’s interaction with it could lead to new therapeutic alternatives .

Mechanism of Action

Target of Action

The primary target of (3S,5S)-Fluvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the body .

Mode of Action

(3S,5S)-Fluvastatin Sodium Salt is an enantiomer of atorvastatin with little or no inhibitory activity against HMG-CoA reductase .

Pharmacokinetics

It is known that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties are influenced by various factors, including its chemical structure and the physiological conditions of the body .

Action Environment

The action, efficacy, and stability of (3S,5S)-Fluvastatin Sodium Salt can be influenced by various environmental factors. These may include the physiological conditions of the body, the presence of other drugs, and individual genetic variations . .

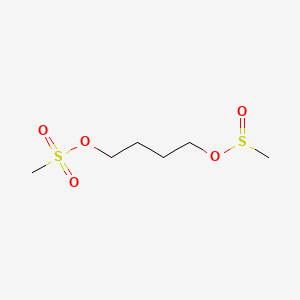

properties

| { "Design of the Synthesis Pathway": "The synthesis of (3S,5S)-Fluvastatin Sodium Salt can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the intermediate compound, (3S,5S)-3,5-dihydroxyheptanoic acid, which is then converted to (3S,5S)-Fluvastatin Sodium Salt through a series of reactions.", "Starting Materials": [ "Butanedione", "Ethyl acetoacetate", "Sodium borohydride", "Methanol", "Sodium hydroxide", "Sodium hydride", "Bromine", "Diethyl malonate", "Acetic anhydride", "Sodium methoxide", "Methyl iodide", "3,5-dihydroxyheptanoic acid", "Triethylamine", "4-Fluorobenzyl bromide", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "N,N-dimethylformamide", "Acetonitrile", "Methanol", "Chloroform", "Toluene", "Hexane" ], "Reaction": [ "Step 1: Synthesis of (3S,5S)-3,5-dihydroxyheptanoic acid", "a. React butanedione with ethyl acetoacetate in the presence of sodium borohydride and methanol to obtain 3-hydroxy-2-butanone.", "b. Treat 3-hydroxy-2-butanone with sodium hydroxide to obtain 3-hydroxybutanoic acid.", "c. React 3-hydroxybutanoic acid with sodium hydride and bromine to obtain (3S)-bromo-3-hydroxybutanoic acid.", "d. React (3S)-bromo-3-hydroxybutanoic acid with diethyl malonate in the presence of sodium methoxide to obtain (3S)-3-hydroxy-4-methylpentanoic acid.", "e. Convert (3S)-3-hydroxy-4-methylpentanoic acid to (3S,5S)-3,5-dihydroxyheptanoic acid through a series of reactions involving acetic anhydride, sodium bicarbonate, sodium chloride, and water.", "Step 2: Synthesis of (3S,5S)-Fluvastatin Sodium Salt", "a. React (3S,5S)-3,5-dihydroxyheptanoic acid with triethylamine and 4-fluorobenzyl bromide in the presence of N,N-dimethylformamide to obtain (3S,5S)-4-fluoro-3,5-dihydroxyheptanoic acid.", "b. React (3S,5S)-4-fluoro-3,5-dihydroxyheptanoic acid with sodium methoxide and methyl iodide in the presence of methanol to obtain (3S,5S)-fluvastatin methyl ester.", "c. Convert (3S,5S)-fluvastatin methyl ester to (3S,5S)-Fluvastatin Sodium Salt through a series of reactions involving chloroform, toluene, hexane, and sodium hydroxide." ] } | |

CAS RN |

194935-01-8 |

Molecular Formula |

C24H25FNO4Na |

Molecular Weight |

433.46 |

Appearance |

Off-White to Pale Yellow Solid |

melting_point |

>116°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

(S,S)-Fluvastatin Sodium Salt; [S-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)